molecular formula C14H12N2S2 B255340 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile

6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile

Cat. No.: B255340
M. Wt: 272.4 g/mol
InChI Key: BICGMKDMXAGMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylthio group, and a thienyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylthio and thienyl groups are added via substitution reactions. Common reagents used in these reactions include cyclopropyl halides, methylthiol, and thienyl halides. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Electrophilic reagents, catalysts like palladium or copper

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized thienyl derivatives

Scientific Research Applications

6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyclopropyl group may enhance the compound’s binding affinity to its target, while the methylthio and thienyl groups contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-(methylthio)-4-phenylnicotinonitrile
  • 6-Cyclopropyl-2-(methylthio)-4-pyrimidin-2-ylnicotinonitrile

Uniqueness

6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile stands out due to its combination of a cyclopropyl group, a methylthio group, and a thienyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3

InChI Key

BICGMKDMXAGMLT-UHFFFAOYSA-N

SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N

Origin of Product

United States

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